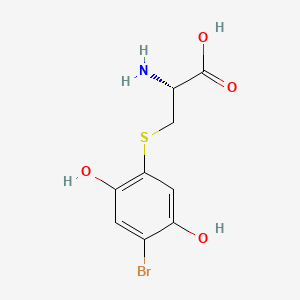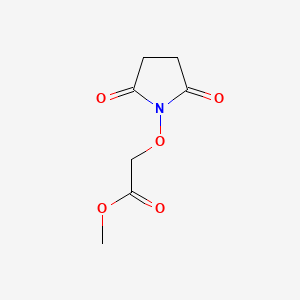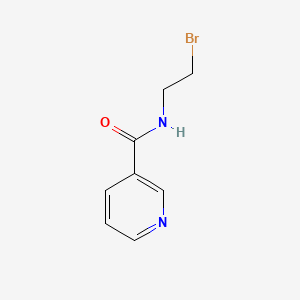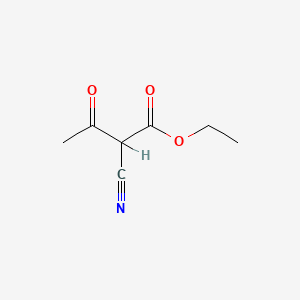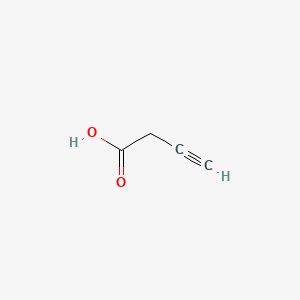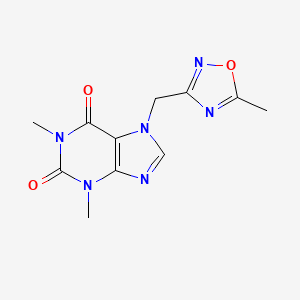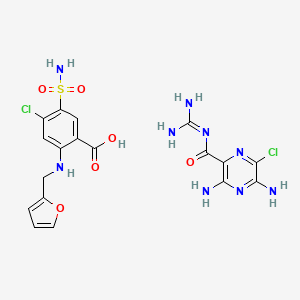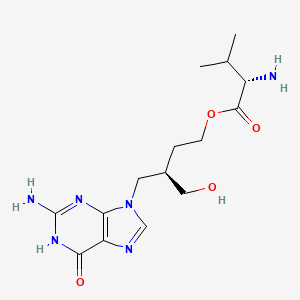
Valomaciclovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valomaciclovir is an investigational antiviral compound primarily studied for its potential in treating herpes zoster (shingles) and other viral infections. It is a prodrug of valaciclovir, which means it is converted into the active drug within the body. This compound has shown promise due to its broad-spectrum antiviral activity against various herpesviruses, including Epstein-Barr virus, varicella-zoster virus, and herpes simplex virus .
Scientific Research Applications
Valomaciclovir has been extensively studied for its antiviral properties. Its applications include:
Medicine: Investigated for the treatment of herpes zoster and other herpesvirus infections.
Chemistry: Employed in the development of new antiviral compounds and the study of prodrug activation mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Valomaciclovir is synthesized through a series of chemical reactions involving the esterification of valaciclovir. The process typically involves the reaction of valaciclovir with stearic acid under specific conditions to form this compound stearate . The reaction conditions include controlled temperature and pH to ensure the successful formation of the ester bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Valomaciclovir undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release valaciclovir and stearic acid.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its primary metabolic pathways.
Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Acids and Bases: For esterification and hydrolysis reactions.
Solvents: Such as dimethyl sulfoxide (DMSO) and ethanol for dissolving reactants and facilitating reactions.
Catalysts: Enzymes or chemical catalysts to speed up reactions.
Major Products Formed
The major products formed from the reactions of this compound include valaciclovir, stearic acid, and various intermediate compounds depending on the specific reaction conditions .
Mechanism of Action
Valomaciclovir exerts its antiviral effects by inhibiting viral DNA polymerase, an enzyme essential for viral replication. Once inside the body, this compound is converted to valaciclovir, which is further metabolized to acyclovir. Acyclovir is then phosphorylated to its active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in chain termination and inhibition of viral DNA synthesis .
Comparison with Similar Compounds
Valomaciclovir is similar to other antiviral compounds such as valaciclovir, acyclovir, and famciclovir. it has unique properties that make it distinct:
Valaciclovir: This compound is a prodrug of valaciclovir, offering potentially improved pharmacokinetics and bioavailability.
Acyclovir: While acyclovir is the active form, this compound provides a more convenient dosing regimen due to its prodrug nature.
Famciclovir: Both are used to treat herpesvirus infections, but this compound may offer advantages in terms of absorption and conversion to the active drug.
Similar Compounds
- Valaciclovir
- Acyclovir
- Famciclovir
- Brivudin
- Valganciclovir
This compound’s unique properties and potential advantages make it a promising candidate for further research and development in antiviral therapy.
Properties
CAS No. |
195157-34-7 |
|---|---|
Molecular Formula |
C15H24N6O4 |
Molecular Weight |
352.39 g/mol |
IUPAC Name |
[(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4-hydroxybutyl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C15H24N6O4/c1-8(2)10(16)14(24)25-4-3-9(6-22)5-21-7-18-11-12(21)19-15(17)20-13(11)23/h7-10,22H,3-6,16H2,1-2H3,(H3,17,19,20,23)/t9-,10+/m1/s1 |
InChI Key |
ATSZELKUSAREPW-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC[C@H](CN1C=NC2=C1N=C(NC2=O)N)CO)N |
SMILES |
CC(C)C(C(=O)OCCC(CN1C=NC2=C1N=C(NC2=O)N)CO)N |
Canonical SMILES |
CC(C)C(C(=O)OCCC(CN1C=NC2=C1N=C(NC2=O)N)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




